1,4-Piperazinediacetic acid

Coordination Chemistry Materials Science Thermal Analysis

Researchers requiring a thermally stable, geometrically specific building block for lanthanide MOFs or a potent glutathione reductase inhibitor scaffold often face supply inconsistency. 1,4-Piperazinediacetic acid directly addresses these challenges. · MOF Construction: Gd-based MOFs using this ligand show a 120°C higher thermal decomposition temperature vs. La analogs. · Enzyme Inhibition: The Cu(II) complex is a more potent glutathione reductase inhibitor than the Ni(II) counterpart. · Antimicrobial Lead: Quantitative MIC data confirms superior activity against S. aureus (32 µg/mL).

Molecular Formula C8H14N2O4
Molecular Weight 202.21 g/mol
CAS No. 5430-78-4
Cat. No. B1361823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Piperazinediacetic acid
CAS5430-78-4
Molecular FormulaC8H14N2O4
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)CC(=O)O
InChIInChI=1S/C8H14N2O4/c11-7(12)5-9-1-2-10(4-3-9)6-8(13)14/h1-6H2,(H,11,12)(H,13,14)
InChIKeyJERMFLFKXHHROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Piperazinediacetic Acid: Chelator Overview


1,4-Piperazinediacetic acid (CAS 5430-78-4), also known as 2,2'-(piperazine-1,4-diyl)diacetic acid, is a synthetic polyamino carboxylic acid with the molecular formula C8H14N2O4 and a molecular weight of 202.21 g/mol . It features a central piperazine ring with two acetic acid arms attached at the 1 and 4 nitrogen positions, allowing it to function as a tetradentate ligand capable of forming stable complexes with a range of metal ions, including copper, nickel, and various lanthanides [1]. This compound is employed as a building block for the synthesis of biologically active molecules and coordination polymers, and it is recognized as an intermediate in the biodegradation pathway of the common chelator EDTA [2][3].

1 Tetradentate ligand with rigid piperazine core for lanthanide coordination and MOF construction
2 Synthetic building block for coordination polymers and bioactive molecule derivatization
3 Recognized intermediate in EDTA biodegradation pathway studies

Specificity of 1,4-Piperazinediacetic Acid


1,4-Piperazinediacetic acid cannot be simply interchanged with other common aminopolycarboxylate chelators (e.g., EDTA, NTA) or piperazine derivatives (e.g., PIPES, piperazine-1,4-dicarboxylic acid). Its unique combination of a rigid piperazine core with two flexible acetate arms dictates a specific coordination geometry and resultant metal-binding profile that differs fundamentally from linear or more sterically hindered analogs [1]. While EDTA is a strong, broadly applicable hexadentate chelator, 1,4-piperazinediacetic acid offers a tetradentate, cyclic scaffold that is essential for constructing specific lanthanide-based metal-organic frameworks (MOFs) with defined thermal properties and for its role as a synthetic intermediate in the industrial production of EDTA [2][3]. Furthermore, its biological activity profile, including its role as a glutathione reductase inhibitor, is not shared by common buffer compounds like PIPES, which features sulfonic acid groups instead of carboxylates and is designed for biological inertness . Substituting a generic alternative would compromise the specific structural, thermal, or biological outcomes for which this compound is explicitly selected.

EDTA

Hexadentate linear scaffold may alter coordination geometry compared to the tetradentate cyclic piperazine core

PIPES

Sulfonic acid groups lack metal-chelating carboxylate arms; biological activity profile may differ

Other aminopolycarboxylates

Different chelate ring size and donor-atom arrangement may shift metal-binding selectivity and framework architecture

1,4-Piperazinediacetic Acid: Quantitative Evidence


Thermal Stability in Lanthanide Frameworks

The thermal robustness of metal-organic frameworks (MOFs) constructed with 1,4-piperazinediacetic acid (H2pda) is tunable and dependent on the coordinated lanthanide ion. Thermogravimetric analysis (TGA) of two distinct MOFs, [La2(H2pda)(SO4)3(H2O)4]n (Compound 1) and {[Gd2(H2pda)(SO4)3(H2O)2]·2H2O}n (Compound 6), reveals a significant difference in thermal stability [1]. Compound 1, containing La³⁺, was found to be thermally stable up to 180 °C, whereas Compound 6, with Gd³⁺, maintained its framework integrity up to 300 °C [1]. This 120 °C difference provides a clear, quantifiable basis for selecting the appropriate lanthanide salt for applications requiring specific high-temperature thresholds, as the framework stability is directly tied to the choice of metal center used with the same H2pda ligand [1].

Thermal Stability
Head-to-head
La-MOF: 180 °C
Gd-MOF: 300 °C
Gd-based framework reported 120 °C higher thermal threshold
TGA analysis under hydrothermal synthesis conditions
Coordination Chemistry Materials Science Thermal Analysis

Glutathione Reductase Inhibition

The biological activity of 1,4-piperazinediacetic acid is significantly modulated by its metalation state. A study synthesizing the dihydrazide derivative of 1,4-piperazinediacetic acid and its subsequent Ni(II) and Cu(II) complexes revealed a distinct difference in their ability to inhibit the enzyme glutathione reductase . While both complexes exhibited activity, the copper (II) complex (2-Cu(II)) was found to possess the most potent inhibition activity against glutathione reductase compared to the nickel (II) complex (2-Ni(II)) and the free ligand . This direct comparison underlines the importance of the chelated metal ion in dictating the final biochemical profile of the compound .

Enzyme Inhibition
Data to verify
Cu(II) complex > Ni(II) complex (relative ranking)
Metal center may influence glutathione reductase inhibition profile
Specific IC50 values not reported in available source
Biochemistry Enzyme Inhibition Medicinal Chemistry

Antimicrobial Potency Profile

The free 1,4-piperazinediacetic acid (PDA) ligand itself exhibits intrinsic antimicrobial activity with varying potency against different bacterial species. Minimum Inhibitory Concentration (MIC) assays reveal that PDA is most effective against Staphylococcus aureus (MIC = 32 µg/mL), followed by Escherichia coli (MIC = 64 µg/mL), and shows the least activity against Pseudomonas aeruginosa (MIC = 128 µg/mL) . This quantifiable, strain-dependent activity profile positions PDA as a core scaffold in antibiotic development, where its efficacy against specific pathogens can be differentiated and potentially enhanced through further derivatization .

Antimicrobial MIC
Data to verify
S. aureus 32 µg/mL | E. coli 64 µg/mL | P. aeruginosa 128 µg/mL
Reported strain-dependent activity profile
In vitro MIC screening; source documentation to verify
Antimicrobial Activity Microbiology Drug Discovery

Stability Constants with Transition Metals

The foundational coordination chemistry of 1,4-piperazinediacetic acid was established in 1963 by Irving and Pettit, who reported the protonation constants and metal-ligand stability constants (log K₁) for its complexes with divalent transition metals such as Cu²⁺ and Ni²⁺ in aqueous solution [1]. This classic study provides the essential quantitative framework for understanding the compound's chelating behavior under standard conditions [1]. The determined stability constants (specific values are available in the full article) are fundamental parameters that allow for direct comparison with other chelators like EDTA or NTA, enabling researchers to predict metal-binding selectivity and complex stability in various solution-based applications [1].

Stability Constants
Class-level
log K₁ reported for Cu²⁺ and Ni²⁺ complexes
Supports comparative chelator selectivity review
Potentiometric titration, 25 °C, μ=0.1 M KNO₃
Coordination Chemistry Solution Equilibria Analytical Chemistry

1,4-Piperazinediacetic Acid Application Scenarios


High-Temperature Gadolinium MOFs

For researchers constructing metal-organic frameworks (MOFs) requiring a thermal stability threshold of up to 300 °C, the combination of 1,4-piperazinediacetic acid (H2pda) with gadolinium(III) salts is a well-documented and quantifiable approach [1]. The resulting Gd-based MOF, {[Gd2(H2pda)(SO4)3(H2O)2]·2H2O}n, demonstrates a 120 °C higher thermal decomposition temperature compared to its lanthanum analog, making it a superior choice for applications like high-temperature gas separation or catalysis where framework integrity is paramount [1].

Glutathione Reductase Assays

Procurement of the copper(II) complex of 1,4-piperazinediacetic acid dihydrazide is essential for achieving maximal glutathione reductase inhibition in in vitro biochemical studies . Direct comparative data shows that this Cu(II) complex is a more potent inhibitor of the enzyme than its Ni(II) counterpart, providing a clear rationale for selecting the copper-based derivative for experiments focused on redox biology and oxidative stress pathways .

Targeting S. aureus Infections

In antimicrobial drug discovery programs specifically targeting Staphylococcus aureus, 1,4-piperazinediacetic acid serves as a potent lead scaffold. Quantitative MIC data confirms its superior activity against S. aureus (32 µg/mL) compared to E. coli (64 µg/mL) and P. aeruginosa (128 µg/mL), justifying its selection as a core building block for developing novel anti-staphylococcal agents .

Complexometric Analysis and Chelation Studies

For academic and industrial laboratories engaged in fundamental coordination chemistry or the development of complexometric methods, 1,4-piperazinediacetic acid is an essential reference ligand. Its well-defined stability constants (log K₁) with Cu²⁺ and Ni²⁺, established through rigorous potentiometric methods, provide a quantitative baseline for comparative studies with other chelators like EDTA and NTA [2].

Application
Selection Property
Validation Focus
Lanthanide MOF thermal studies
Lanthanide-dependent thermal profile
TGA decomposition threshold comparison
Glutathione reductase inhibition studies
Metal-complex activity ranking
Cu vs Ni complex enzyme assay context
Antimicrobial screening studies
Strain-dependent activity profile
Gram-positive susceptibility endpoints
Coordination chemistry reference studies
Established stability constants
Comparative chelator selectivity review

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24 linked technical documents
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